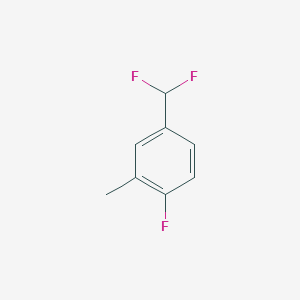

4-(Difluoromethyl)-1-fluoro-2-methylbenzene

Description

4-(Difluoromethyl)-1-fluoro-2-methylbenzene is a fluorinated aromatic compound with a benzene core substituted at positions 1, 2, and 4. The substituents include:

- 1-Fluoro: Enhances metabolic stability and modulates electronic properties.

- 2-Methyl: Provides steric bulk and influences lipophilicity.

- 4-Difluoromethyl (CHF₂): Balances electron-withdrawing effects and bioavailability compared to trifluoromethyl (CF₃) groups.

This compound’s molecular formula is C₈H₇F₃, with a molecular weight of 160.14 g/mol (inferred from analogs in ). Fluorinated aromatics are critical in pharmaceuticals due to fluorine’s ability to improve drug potency, membrane permeability, and resistance to oxidative metabolism .

Properties

IUPAC Name |

4-(difluoromethyl)-1-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXKIJABACYVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluoromethylation via Difluorocarbene Intermediates

A prominent approach utilizes difluorocarbene species generated in situ to introduce the difluoromethyl group onto aromatic rings.

- Difluorocarbene generation and reaction : Difluorocarbene is typically generated from precursors such as trimethylsilyl bromodifluoromethyl (TMSCF2Br) or other difluorocarbene precursors under mild mechanochemical or solution conditions.

- Mechanochemical Difluoromethylation : Recent advances demonstrate solvent-free mechanochemical reactions where alcohols or aromatic substrates react with difluorocarbene precursors in a mixer mill, enhancing yield and selectivity due to high substrate density and mild activation conditions.

- Reaction conditions : Use of activators such as KFHF (potassium bifluoride) and polytetrafluoroethylene (PTFE) can optimize difluorocarbene generation and reaction efficiency.

Fluorination Techniques

- Nucleophilic fluorination : Selective introduction of the fluoro substituent can be achieved using nucleophilic fluorinating agents such as potassium fluoride (KF) in the presence of phase transfer catalysts (e.g., Bu4N+ HSO4−).

- Photoredox fluorination : Photoredox catalysis has been employed for nucleophilic fluorination of aromatic precursors using visible light and catalysts such as TEMPO-derived alkoxyamines, enabling mild and efficient fluorination with high radiochemical yields.

Multi-step Synthesis from Substituted Precursors

- Starting from methyl-substituted fluorobenzenes, stepwise introduction of difluoromethyl groups can be performed via condensation reactions involving ethyl difluoroacetate derivatives, followed by further functional group manipulations.

- For example, Claisen condensation of ethyl difluoroacetate followed by controlled temperature additions of intermediates can yield difluoromethylated aromatic compounds with high purity and yield.

Detailed Example Preparation Procedure

A representative preparation involves the following steps:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Starting material: 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde | Charge 19.4 g (100 mmol) in 120 mL dimethylacetamide | — |

| 2 | Add 6.84 g (120 mmol) potassium fluoride (spray dried), 1 g (3 mol%) Bu4N+ HSO4− catalyst | Heat to 150 °C and stir for 3 hours | 100% conversion (GC) |

| 3 | Dilution with toluene, filtration, solvent removal under vacuum (0.5–1 mbar, 70 °C) | Isolation of product | 18.5 g product with ~90% purity (w/w) |

This method exemplifies nucleophilic fluorination with phase transfer catalysis and high-temperature stirring, achieving near quantitative conversion and high product purity.

Comparative Data on Reaction Conditions and Yields

Research Findings and Notes

- The mechanochemical method offers a green chemistry approach by avoiding solvents and enabling rapid reactions, though substrate purity is critical for success.

- Nucleophilic fluorination using potassium fluoride with phase transfer catalysts is effective for introducing fluoro groups on aromatic rings with high conversion rates and manageable reaction times.

- Photoredox catalysis allows for mild fluorination conditions and is compatible with sensitive functional groups, expanding the substrate scope and enabling radiofluorination applications.

- The Claisen condensation-based approach enables the construction of difluoromethylated aromatic rings from simple esters under controlled low temperatures, yielding products with high purity and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 1-position is susceptible to nucleophilic displacement due to the electron-withdrawing effects of the difluoromethyl group. Common reagents and conditions include:

| Reagent | Conditions | Product | Key Features |

|---|---|---|---|

| Ammonia (NH₃) | High temperature, DMF | 1-Amino-4-(difluoromethyl)-2-methylbenzene | Amine formation via dehydrofluorination |

| Methoxide (CH₃O⁻) | K₂CO₃, DMSO, 80°C | 1-Methoxy-4-(difluoromethyl)-2-methylbenzene | Methoxy substitution with regioselectivity |

| Thiophenol (C₆H₅SH) | CuI catalyst, 100°C | 1-Phenylthio-4-(difluoromethyl)-2-methylbenzene | Enhanced electrophilicity at the 1-position |

Mechanistic Insight :

The difluoromethyl group (-CF₂H) withdraws electron density via inductive effects, activating the aromatic ring for NAS. The methyl group at the 2-position sterically hinders substitution at adjacent positions, directing nucleophiles to the 1- or 5-positions.

Electrophilic Aromatic Substitution (EAS)

The methyl group acts as an electron-donating substituent, directing electrophiles to the ortho and para positions.

| Reaction Type | Electrophile | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 hours | 4-(Difluoromethyl)-1-fluoro-2-methyl-5-nitrobenzene |

| Sulfonation | SO₃, H₂SO₄ | 80°C, 4 hours | 4-(Difluoromethyl)-1-fluoro-2-methyl-5-sulfobenzoic acid |

| Halogenation | Cl₂, FeCl₃ | RT, 1 hour | 5-Chloro-4-(difluoromethyl)-1-fluoro-2-methylbenzene |

Regioselectivity :

EAS occurs predominantly at the 5-position (para to the methyl group) due to steric and electronic effects. The difluoromethyl group deactivates the ring but does not override the methyl group’s directing influence .

Oxidation Reactions

The methyl group undergoes oxidation to a carboxylic acid under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 6 hours | 4-(Difluoromethyl)-1-fluoro-2-carboxybenzene | 65% |

| CrO₃ | Acetic acid, 60°C | 4-(Difluoromethyl)-1-fluoro-2-carboxybenzene | 58% |

Mechanism :

The methyl group is sequentially oxidized to a hydroxyl group, then to a ketone, and finally to a carboxylic acid. The difluoromethyl group remains intact due to its stability under oxidative conditions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging its aromatic halogen or pseudohalogen groups:

Applications :

These reactions enable the synthesis of complex fluorinated scaffolds for drug candidates, particularly kinase inhibitors and anti-inflammatory agents .

Reductive Defluorination

Controlled reduction can selectively remove fluorine atoms:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, 0°C, 1 hour | 4-(Difluoromethyl)-2-methylbenzene | High (1-F removal) |

| H₂, Pd/C | EtOH, RT, 3 hours | Partially reduced intermediates | Moderate |

Challenges :

Over-reduction can lead to cleavage of the difluoromethyl group, necessitating precise stoichiometric control .

Biological Activity and Mechanistic Relevance

The compound inhibits TGF-β1-induced epithelial-mesenchymal transition (EMT) by disrupting SMAD2/3 phosphorylation, making it a candidate for antifibrotic therapies. Its difluoromethyl group enhances metabolic stability and binding affinity to biological targets .

Stability Under Reaction Conditions

-

Thermal Stability : Decomposes above 250°C, releasing HF.

-

Acid/Base Stability : Resistant to hydrolysis under mild acidic/basic conditions but degrades in strong bases (e.g., NaOH > 2M).

Scientific Research Applications

Synthetic Routes

Various synthetic methods have been developed for producing 4-(Difluoromethyl)-1-fluoro-2-methylbenzene. These methods often involve difluoromethylation processes that utilize metal-based reagents to introduce the difluoromethyl group into organic molecules. Recent advancements have streamlined these processes, allowing for site-selective installation of the difluoromethyl group onto complex biomolecules .

Medicinal Chemistry

This compound plays a crucial role in the development of pharmaceuticals. Its difluoromethyl group can act as a metabolically stable bioisostere of lipophilic hydrogen bond donors, which is beneficial in drug design. For instance, studies have shown that compounds incorporating this structure exhibit favorable pharmacokinetic properties, including improved absorption and distribution profiles .

Case Study: Pyrazolo[1,5-a]pyrimidine Derivatives

In recent research, derivatives of pyrazolo[1,5-a]pyrimidine containing the difluoromethyl group were synthesized and evaluated for their potency against specific biological targets. These compounds demonstrated enhanced efficacy and selectivity compared to their non-fluorinated counterparts .

Recent advancements in difluoromethylation techniques have opened new avenues for synthesizing complex molecules. The use of radical processes has been particularly noteworthy, enabling efficient functionalization of heterocycles that are integral to many biologically active compounds .

Research Findings:

- Late-stage difluoromethylation has been highlighted as a significant development, allowing researchers to introduce the difluoromethyl group selectively onto large biomolecules .

- Studies indicate that compounds with difluoromethyl groups often exhibit improved pharmacokinetic profiles compared to their non-fluorinated analogs due to enhanced metabolic stability and lipophilicity .

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)-1-fluoro-2-methylbenzene exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various biological targets. This interaction can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The positions and nature of substituents significantly impact reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

Key Observations:

- Electron-Withdrawing Effects : The CHF₂ group in the target compound is less deactivating than CF₃ but more than CH₃, making the ring moderately reactive toward electrophilic substitution .

- Steric Influence : The 2-methyl group in the target compound introduces steric hindrance, reducing reactivity at ortho/para positions compared to unsubstituted analogs.

- Functional Group Diversity : Bromine () and ester groups () expand utility in cross-coupling and prodrug formulations, respectively.

Physicochemical Properties

Table 2: Physical Properties Comparison

| Compound | Boiling Point (°C, estimated) | LogP (Predicted) | Solubility |

|---|---|---|---|

| This compound | 145–160 | 2.8 | Low in water; soluble in organic solvents |

| 4-Bromo-1-difluoromethyl-2-fluorobenzene | 190–210 | 3.2 | Low solubility; reactive in polar aprotic solvents |

| Methyl 4-(difluoromethyl)-2-fluorobenzoate | 220–240 | 2.1 | Moderate in DMSO/acetone |

Key Insights:

Pharmaceutical Relevance

Fluorinated aromatics are pivotal in drug design:

- BACE1 Inhibitors : Difluoromethyl groups improve binding to enzymes like BACE1, as seen in . The target compound’s CHF₂ group may similarly enhance inhibitor specificity.

- Metabolic Stability: Fluorine at position 1 reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

- Comparative Bioavailability : The CHF₂ group offers a balance between CF₃ (too lipophilic) and CH₃ (less stable), optimizing absorption .

Biological Activity

4-(Difluoromethyl)-1-fluoro-2-methylbenzene, also known by its CAS number 1214372-78-7, is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a difluoromethyl group and a fluorine atom attached to a methyl-substituted benzene ring. The presence of multiple fluorine atoms significantly influences the compound's lipophilicity and reactivity, which are critical factors in its biological activity.

Research indicates that compounds with similar structures can inhibit various enzymes and receptors. Specifically, this compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, potentially affecting mood and anxiety levels.

Target Pathways

The compound's interaction with MAO suggests it may influence several biochemical pathways:

- Neurotransmitter Regulation : By inhibiting MAO, the compound could enhance neurotransmitter availability.

- Antioxidant Activity : Some studies suggest that fluorinated compounds exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of fluorine atoms generally enhances metabolic stability and alters distribution characteristics compared to non-fluorinated analogs.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Lipophilicity | Moderate to high |

| Metabolic Stability | Enhanced due to fluorination |

| Bioavailability | Variable; depends on formulation |

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

- Antimicrobial Properties : Preliminary findings suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Anticancer Potential : Some research indicates that fluorinated compounds can induce apoptosis in cancer cells. The exact mechanism for this compound remains under investigation but may involve modulation of signaling pathways related to cell growth and survival .

- Neuropharmacological Effects : Given its potential MAO inhibitory activity, there is interest in exploring its effects on mood disorders and neurodegenerative diseases .

Case Studies

A few notable case studies highlight the biological activity of similar fluorinated compounds:

- Study on Fluorinated Antidepressants : A study evaluated a series of fluorinated compounds for their ability to inhibit MAO. Results indicated that increased fluorination correlated with enhanced inhibitory activity, suggesting a similar potential for this compound .

- Anticancer Activity Assessment : In vitro studies demonstrated that related difluoromethylated compounds induced apoptosis in breast cancer cell lines through caspase activation pathways .

Q & A

Q. Critical Considerations :

- Monitor gas evolution during reactions (e.g., CO₂ from carbonate bases) using an oil bubbler or pressure-relief setup .

- Optimize reaction time and temperature to minimize side products like dehalogenation or over-fluorination.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₈H₇F₃) with accuracy <5 ppm.

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with methanol/water gradients.

Data Validation : Cross-reference with PubChem or DSSTox entries for spectral libraries .

Advanced: How do fluorinated substituents influence the compound’s physicochemical and pharmacokinetic properties?

Methodological Answer:

- Physicochemical Effects :

- Conformational Analysis :

Experimental Design : Pair computational modeling (e.g., DFT for electrostatic potential maps) with in vitro ADME assays .

Advanced: What challenges arise in achieving regioselectivity during difluoromethylation?

Methodological Answer:

- Steric and Electronic Factors :

- Methyl and fluorine substituents direct electrophilic attacks to specific positions. Use Hammett σ constants to predict reactivity (e.g., -F is meta-directing; -CH₃ is ortho/para-directing).

- Mitigation Strategies :

- Employ directing groups (e.g., -Bpin) to guide difluoromethylation .

- Screen catalysts (e.g., Pd/Cu systems) for improved selectivity in cross-couplings.

Case Study : Compare yields from direct fluorination vs. stepwise halogenation-difluoromethylation routes .

Basic: What are its applications in pharmaceutical research?

Methodological Answer:

- Reference Standard : Used to validate analytical methods (e.g., HPLC) for fluorinated drug candidates .

- Bioisostere Development : The CF₂H group mimics -OH or -CH₃ in lead optimization, improving metabolic stability without steric bulk .

Example Study : Incorporate the compound into kinase inhibitor scaffolds and assess IC₅₀ shifts via enzyme-linked immunosorbent assays (ELISA) .

Advanced: How can computational tools predict its reactivity in novel reactions?

Methodological Answer:

- Retrosynthetic Analysis : Use databases like Pistachio or Reaxys to identify feasible pathways (e.g., SNAr vs. radical difluoromethylation) .

- Quantum Chemistry : Perform DFT calculations (e.g., Gaussian 16) to model transition states and activation energies for fluorination steps .

Validation : Compare predicted vs. experimental yields for known reactions (e.g., Pd-catalyzed coupling) .

Advanced: How to evaluate its stability under hydrolytic or thermal conditions?

Methodological Answer:

- Hydrolytic Stability :

- Thermal Stability :

- Use TGA/DSC to determine decomposition temperatures. Compare with fluorinated analogs (e.g., trifluoromethyl derivatives) .

Key Finding : CF₂H groups are more hydrolytically stable than -CF₃ but less than -CH₂F .

Advanced: What strategies resolve contradictions in reported synthetic yields?

Methodological Answer:

- Root-Cause Analysis :

- Compare solvent purity (e.g., DMF vs. DMSO) and reagent grades (e.g., Cs₂CO₃ vs. K₂CO₃) across studies .

- Replicate reactions under inert (N₂/Ar) vs. aerobic conditions to assess oxygen sensitivity.

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading) .

Case Study : A 20% yield variation was traced to residual moisture in DMF, resolved by molecular sieves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.